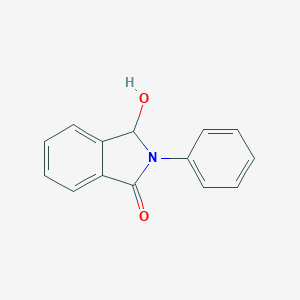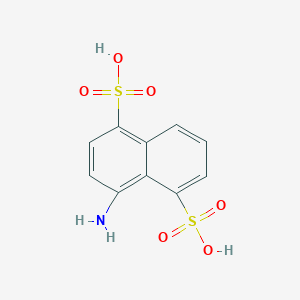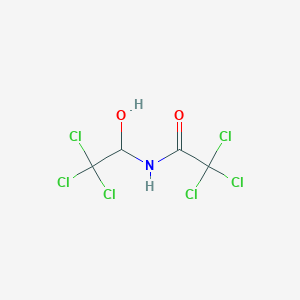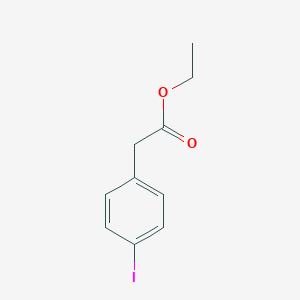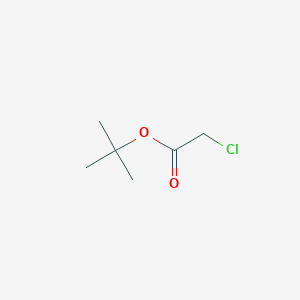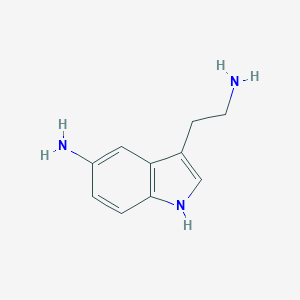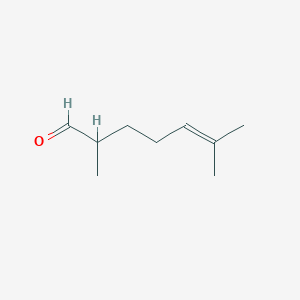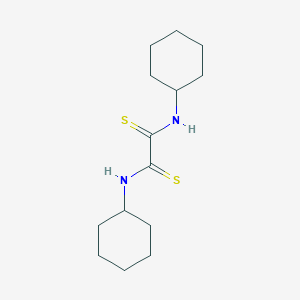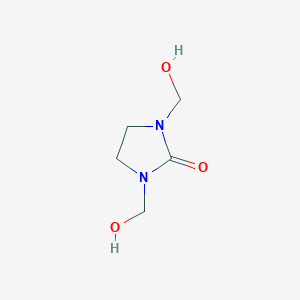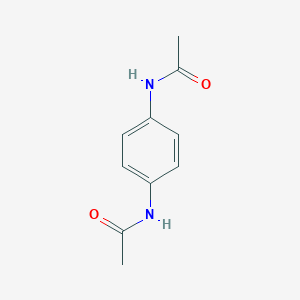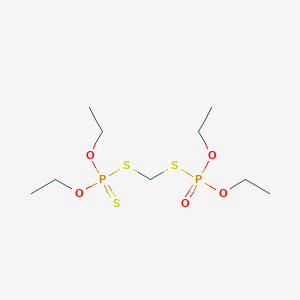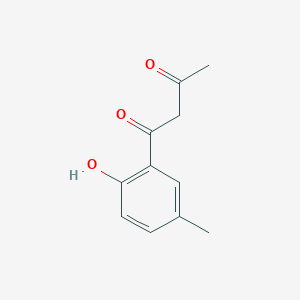
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione
Übersicht
Beschreibung
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is also known by other synonyms such as 1-(6-HYDROXY-M-TOLYL)-1,3-BUTANEDIONE .
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Tautomeric and Acid-Base Properties : A study examined the structural, tautomeric, and acid-base properties of derivatives of benzoylacetone, including compounds similar to 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione. This research provides insights into the chemical behavior of such compounds in different environments (Mahmudov et al., 2011).
Copper-Selective Electrodes : Another study utilized a compound structurally similar to 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione as an ionophore in copper-selective poly(vinyl) chloride membrane electrodes. This application highlights its potential in developing selective sensors for metal ions (Kopylovich et al., 2011).
Photoinduced Oxidative Annulation : Research on the photoinduced oxidative annulation of similar 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones shows potential for creating functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This has implications for environmentally friendly synthetic chemistry (Zhang et al., 2017).
Photometric Determination of Copper : A study developed a photometric procedure for determining copper in nickel-based alloys using azoderivatives of ethyl acetoacetate, which shares a structural relationship with 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione. This demonstrates its utility in analytical chemistry (Makhmudov et al., 2008).
Reactions with Amines and Aldehydes : Research shows the reactivity of compounds like 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione with amines and aldehydes, leading to various products like imines and chromones. This is relevant for synthetic organic chemistry (Potnis & Samant, 2002).
Antimicrobial Activity : A synthesis study of derivatives, including compounds structurally related to 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione, demonstrated interesting antimicrobial activity. This suggests potential pharmaceutical applications (Chaudhari, 2012).
Ligand Reactions and Metal Complexing : Research involving diamines and 1-(o-hydroxyphenyl)butane-1,3-dione shows diverse reactions leading to various compounds, including macrocyclic and Schiff base compounds. This has implications in coordination chemistry (Bailey et al., 1983).
Phytotoxic Activity and Conformational Analysis : A study on thymol analogs from Hofmeisteria schaffneri, including compounds similar to 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione, revealed significant phytotoxic activity. This could be explored for agricultural applications (Pérez-Vásquez et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-10(13)9(5-7)11(14)6-8(2)12/h3-5,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWUHECBLXZHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342886 | |
| Record name | 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione | |
CAS RN |
16636-64-9 | |
| Record name | 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



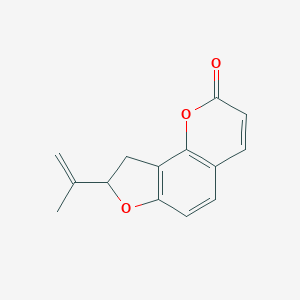
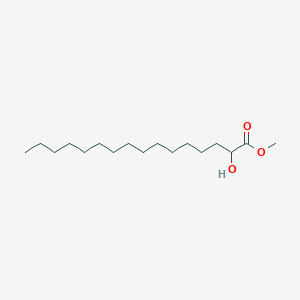
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
